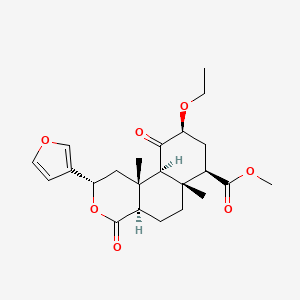
deoxy salvinorin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxy Salvinorin A is a derivative of Salvinorin A, a neoclerodane diterpenoid isolated from the Mexican hallucinogenic plant Salvia divinorum Salvinorin A is known for its potent kappa-opioid receptor agonist activity, which is responsible for its psychoactive effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deoxy Salvinorin A typically involves the modification of Salvinorin A. One common method is the reduction of Salvinorin A to remove the oxygen atom at a specific position, resulting in this compound. This process can be achieved using various reducing agents under controlled conditions. For example, the reduction can be carried out using lithium aluminum hydride (LiAlH4) in anhydrous ether, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily synthesized for research purposes. the general approach involves the extraction of Salvinorin A from Salvia divinorum, followed by chemical modification to produce this compound. The extraction process typically involves solvent extraction, followed by purification using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Deoxy Salvinorin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form Salvinorin A or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: As mentioned earlier, this compound is produced by the reduction of Salvinorin A. Further reduction can lead to other derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acetic anhydride (Ac2O) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Salvinorin A and other oxidized derivatives.
Reduction: Various reduced derivatives of this compound.
Substitution: Acetylated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry: Used as a model compound to study the chemical properties and reactivity of neoclerodane diterpenoids.
Biology: Investigated for its interactions with biological receptors, particularly kappa-opioid receptors.
Medicine: Explored for its potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: Potential applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Deoxy Salvinorin A exerts its effects primarily through its interaction with kappa-opioid receptors. It acts as an agonist, binding to these receptors and activating them. This activation leads to various physiological and psychological effects, including analgesia and altered perception. The molecular targets and pathways involved in its mechanism of action are similar to those of Salvinorin A, involving the modulation of neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Deoxy Salvinorin A is similar to other neoclerodane diterpenoids, such as:
Salvinorin A: The parent compound, known for its potent kappa-opioid receptor agonist activity.
Salvinorin B: A less potent derivative of Salvinorin A.
Salvinorin C: Another derivative with distinct chemical properties.
Collybolide: A related diterpenoid with similar kappa-opioid receptor activity.
Deoxy Salvinorin A is unique due to the absence of an oxygen atom at a specific position, which alters its chemical properties and biological activity compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-ethoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-5-29-16-10-15(20(25)27-4)22(2)8-6-14-21(26)30-17(13-7-9-28-12-13)11-23(14,3)19(22)18(16)24/h7,9,12,14-17,19H,5-6,8,10-11H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1 |
InChI Key |
IYIKKRWPZJDFNB-AGQYDFLVSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















